LogP Comparison: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (XLogP3 = 2.4) vs. 5-(Trifluoromethyl)pyridine-2-carbonitrile (LogP = 1.88-1.97)
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile exhibits a computed XLogP3 value of 2.4, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in drug-like molecules [1]. In contrast, the comparator 5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9)—a regioisomer lacking the 2-chloro substituent and with a 2-cyano rather than 4-cyano group—has a lower LogP value of 1.88–1.97 . This quantifiable difference of ΔLogP ≈ 0.43–0.52 reflects the combined lipophilicity-enhancing effects of the 2-chloro substitution and the specific 4-cyano positioning in the target compound.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9), LogP = 1.88–1.97 |
| Quantified Difference | ΔLogP ≈ +0.43 to +0.52 (target is more lipophilic) |
| Conditions | Computed physicochemical properties; PubChem XLogP3 3.0 algorithm for target; vendor-reported LogP for comparator. |
Why This Matters
Higher lipophilicity of the target compound (XLogP3 = 2.4 vs. 1.88–1.97) can translate to enhanced passive membrane permeability, a critical parameter in drug discovery programs when selecting building blocks for lead optimization.
- [1] PubChem. (2025). 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. Computed XLogP3-AA = 2.4. View Source
